3-Chloro-4-(cyclohexyloxy)benzene-1-sulfonyl chloride
Overview
Description
3-Chloro-4-(cyclohexyloxy)benzene-1-sulfonyl chloride, also known as CHOSC, is a compound that has been used in a variety of scientific research and lab experiments. It is often used as a reagent in organic synthesis, as it can be used to modify the structure of molecules. CHOSC has been used for a variety of biochemical and physiological effects, and has the potential to be used for many more applications in the future.
Scientific Research Applications
3-Chloro-4-(cyclohexyloxy)benzene-1-sulfonyl chloride has been used in a variety of scientific research and lab experiments. It is often used as a reagent in organic synthesis, as it can be used to modify the structure of molecules. It has also been used to synthesize various compounds, including pharmaceuticals, agrochemicals, and dyes. Additionally, it has been used as a catalyst in reactions, such as the Diels-Alder reaction and the Michael addition.
Mechanism of Action
3-Chloro-4-(cyclohexyloxy)benzene-1-sulfonyl chloride acts as a nucleophile, meaning it can act as a Lewis base and form a covalent bond with a Lewis acid. This allows it to attack the carbon-carbon double bond of a molecule, resulting in a substitution reaction or an addition reaction. Additionally, this compound can act as an electrophile, meaning it can accept electrons from a nucleophile and form a covalent bond. This allows it to act as a catalyst and facilitate a variety of organic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely unknown, as it is not typically used as a pharmaceutical or therapeutic agent. However, it has been used as a reagent in a variety of biochemical and physiological experiments, so it is possible that it could have some effect on certain biochemical and physiological processes.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-Chloro-4-(cyclohexyloxy)benzene-1-sulfonyl chloride in lab experiments is its versatility. It can be used to modify the structure of molecules, synthesize various compounds, and act as a catalyst in a variety of organic reactions. Additionally, it is relatively easy to synthesize and is relatively inexpensive. However, it is important to note that this compound can be toxic and should be handled with caution.
Future Directions
Given its versatility, 3-Chloro-4-(cyclohexyloxy)benzene-1-sulfonyl chloride has the potential to be used for a variety of applications in the future. For example, it could be used to synthesize new pharmaceuticals, agrochemicals, and dyes. Additionally, it could be used to modify the structure of molecules for use in biotechnology and nanotechnology. Finally, it could be used as a catalyst in a variety of reactions, such as the Diels-Alder reaction and the Michael addition.
properties
IUPAC Name |
3-chloro-4-cyclohexyloxybenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2O3S/c13-11-8-10(18(14,15)16)6-7-12(11)17-9-4-2-1-3-5-9/h6-9H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXXAKOQXBKEHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=C(C=C(C=C2)S(=O)(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1041531-84-3 | |
Record name | 3-chloro-4-(cyclohexyloxy)benzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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